N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine
Overview
Description
N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine, a compound with the molecular formula , is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its structure can be represented as follows:
- Molecular Formula :
- CAS Number : 40418391
- Molecular Weight : 342.38 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of amino acids, such as this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines. In particular, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity and a favorable therapeutic window compared to non-cancerous cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- EGFR Inhibition : Some studies suggest that similar compounds inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell signaling pathways.
- Matrix Metalloproteinase Inhibition : The compound may also exhibit off-target effects by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .
Table 1: Summary of Biological Activities
Activity Type | Result | Reference |
---|---|---|
Anticancer Activity | IC50 = 0.126 μM against MDA-MB-231 | |
EGFR Inhibition | Significant reduction in phosphorylation | |
MMP Inhibition | Active against MMP-2 and MMP-9 |
Case Study: Anticancer Efficacy
In a notable study involving animal models, treatment with a derivative of this compound resulted in significant inhibition of lung metastasis in TNBC. The study involved injecting mice with MDA-MB-231 cells followed by administration of the compound over 30 days. Results indicated a marked reduction in metastatic nodules compared to control groups, suggesting its potential as a therapeutic agent in managing aggressive breast cancer .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of similar compounds has shown favorable characteristics such as sufficient oral bioavailability and low acute toxicity levels. For instance, one study reported a clearance rate of 82.7 mL/h/kg after intravenous administration with no observed toxicity at doses up to 2000 mg/kg in mice .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJWWBPGJDLMT-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654051 | |
Record name | N-(tert-Butoxycarbonyl)-4-(1H-pyrrol-1-yl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-46-8 | |
Record name | N-(tert-Butoxycarbonyl)-4-(1H-pyrrol-1-yl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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